
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxy group at position 4, a propyl group at position 1, and a carboxylic acid group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones with acetylenic ketones.
Condensation Reactions: Another approach is the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, and alcohols or amines for esterification and amidation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or ethers.
Applications De Recherche Scientifique
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate binding to active sites, while the pyrazole ring provides structural stability. This compound can inhibit enzyme activity by mimicking substrate molecules or by binding to allosteric sites, thereby altering enzyme conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-3-carboxylic acid: Lacks the hydroxy and propyl groups, resulting in different reactivity and binding properties.
4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, affecting its hydrophobicity and binding affinity.
Uniqueness
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
4-hydroxy-1-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-9-4-5(10)6(8-9)7(11)12/h4,10H,2-3H2,1H3,(H,11,12) |
Clé InChI |
AHYFTJRAHUPUHI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


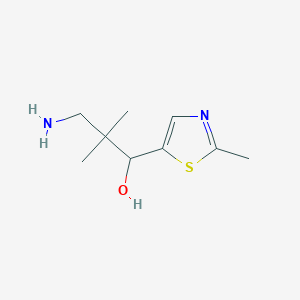
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
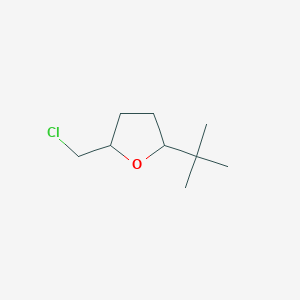

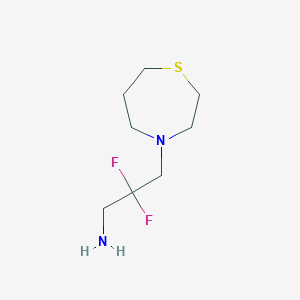

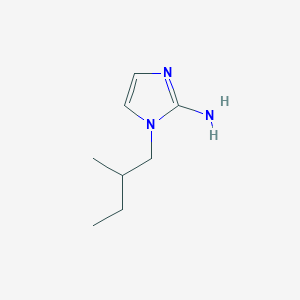

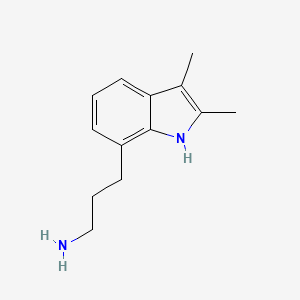
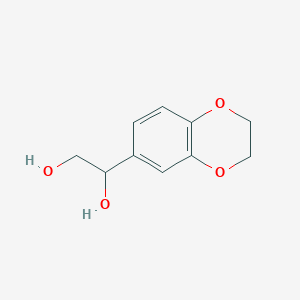
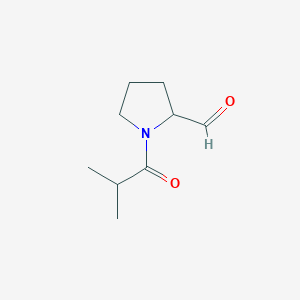
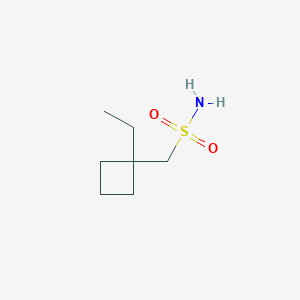
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
